molecular formula C57H110O6 B1456414 Glyceryl tri(octadecanoate-18,18,18-d3) CAS No. 285979-76-2

Glyceryl tri(octadecanoate-18,18,18-d3)

Cat. No.: B1456414
CAS No.: 285979-76-2
M. Wt: 900.5 g/mol
InChI Key: DCXXMTOCNZCJGO-GQALSZNTSA-N
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Description

Molecular Structure Analysis

The molecular formula of Glyceryl tri(octadecanoate-18,18,18-d3) is C57H105D3O6. The molecular weight is 900.54 g/mol . The IUPAC name is 2,3-bis (18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate .


Physical and Chemical Properties Analysis

The physical and chemical properties of Glyceryl tri(octadecanoate-18,18,18-d3) include a molecular weight of 900.5 g/mol . It has a XLogP3-AA value of 25.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 56 rotatable bonds . The exact mass and monoisotopic mass are 899.88673194 g/mol .

Scientific Research Applications

Phase Equilibria in Supercritical Fluids

Research has explored the phase equilibria of glycerol tristearate (a compound closely related to glyceryl tri(octadecanoate-18,18,18-d3)) in supercritical fluids like carbon dioxide (CO2) and sulfur hexafluoride (SF6). These studies provide critical insights into the solubility and behavior of triglycerides in supercritical conditions, which is vital for applications in supercritical fluid extraction (SFE) and chromatography (Perko, Knez, & Škerget, 2012).

Crystal Structure Analysis

The crystal structure of various mono-acid triacylglycerols, including those structurally similar to glyceryl tri(octadecanoate-18,18,18-d3), has been determined through high-resolution X-ray powder diffraction data. This research is crucial for understanding the molecular organization and physical properties of triglycerides, which impacts their application in food science, materials science, and pharmaceutical formulations (Helmholdt, Peschar, & Schenk, 2002).

Surfactants from Waste Cooking Oils

Innovative green chemistry approaches have utilized waste cooking oils, containing glycerol esters similar to glyceryl tri(octadecanoate-18,18,18-d3), for the synthesis of non-ionic surfactants. This research underscores the potential of recycling and repurposing waste materials for the production of environmentally friendly surfactants, contributing to sustainable industrial processes (Rs, 2017).

Enhancing Metabolomic Coverage in Mass Spectrometry

Developments in metabolomics have leveraged chemical derivatization techniques to improve the detection of hydroxylated metabolites, such as lipids, via electrospray ionization mass spectrometry (ESI-MS). This application is critical for extending the range of metabolites detectable in biological samples, enabling more comprehensive metabolomic analyses (Woo et al., 2009).

Catalytic Conversion for Biofuel Production

Research has also focused on the catalytic conversion of fatty acids and triglycerides to diesel-range alkanes, highlighting the role of compounds like glyceryl tri(octadecanoate-18,18,18-d3) in the development of renewable energy sources. Such studies are instrumental in advancing the production of biofuels from lipid-based feedstocks, offering a sustainable alternative to fossil fuels (Di et al., 2017).

Properties

IUPAC Name

2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCXXMTOCNZCJGO-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H110O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

900.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285979-76-2
Record name Glyceryl tri(octadecenoate-18, 18, 18-d3)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Next, 60% by mass of the olein part of the transesterified oil D obtained was mixed with 40% by mass of the above-mentioned palm medium-melting fraction 45 (PMF45) as the XOX type oil-and-fat B, and acetone of which volume was four times that of the above-mentioned mixture of the olein part of the transesterified oil D and the palm medium-melting fraction 45 (PMF45) was mixed, and a solvent fractionation was further carried out at −2 to 1 degrees C. so as to obtain a stearin part that were adopted as oil-and-fat compositions of Example 9.
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Synthesis routes and methods II

Procedure details

The stearin part of transesterified oil can be obtained by transesterifying a raw oil-and-fat containing 10 to 40% by mass of oleic acid, 10 to 40% by mass of stearic acid and 30 to 70% by mass of palmitic acid, and then fractionating it so as to obtain an olein part, and further fractionating the olein part. It is preferable to use a raw oil-and-fat containing 10 to 35% by mass of oleic acid, 15 to 40% by mass of stearic acid and 35 to 65% by mass of palmitic acid, and it is more preferable to use a raw oil-and-fat containing 10 to 30% by mass of oleic acid, 15 to 35% by mass of stearic acid and 35 to 55% by mass of palmitic acid.
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Synthesis routes and methods III

Procedure details

In the second of a series of flavor stability tests, high oleic sunflower oil (abbreviated “HOSO”, see above from Cargill, Inc.), anhydrous milkfat (AMF) and a palm oil stearin+olein blend obtained from Loders Crooklan, Channahon, Ill. (SansTrans™39 product abbreviated “POSO” with a melting point of 37-41° C.), were each evaluated for their ability to stabilize the flavor of menhaden fish oil dispersed in skim milk. Skim milk was fortified with sufficient non-fat dry milk to produce a final protein level in the milk of 4.2% by weight. Menhaden fish oil that had been isolated and refined by Omega Protein, Inc. (Houston, Tex.) as well as the HOSO oil and the AMF and POSO fats were supplemented with the same antioxidant levels of mixed tocopherols, rosemary extract, ascorbyl palmitate and lecithin described above. Fish oil was diluted with either 5 parts by weight of the HOSO or 2 parts by weight of AMF or 2 parts by weight POSO. The first of these blends containing fish oil diluted with liquid HOSO (500 mg HOSO+100 mg fish oil providing 32 mg EPA+DHA per 8 fl oz serving of milk) was dispersed directly into the skim milk using high shear mixing (Turrax blender at 4000 rpm). The other two skim milk preparations required preparation of aqueous pre-emulsions in which 2 parts of the solid fats, POSO or AMF were melted and combined with 1 part of fish oil to form melted fat blends. The aqueous pre-emulsions contained 30% by weight of these melted fat blends and 70% by weight of a water phase. The water phase contained sodium caseinate adequate for stabilizing the emulsion, and the fat blends were supplemented with an adequate level of a mono- and diglyceride DATEM derivative (Panodan® S Visco-Lo 2000, a diacetyl tartaric acid ester derivative obtained from Danisco USA, New Century, Kans.) that also assisted in stabilizing the aqueous emulsions. These emulsions were added to the skim milk with medium shear agitation, in amounts sufficient for providing 32 mg EPA+DHA per 8 oz serving of milk. Milks were pasteurized at 280° F. for 3 sec, homogenized at 2000+500 PSI, and stored refrigerated at 40° F. in both 12 oz white PETE plastic bottles and also in transparent bottles. These bottles were then stored either in the dark or under cool white fluorescent lighting. Sensory testing of these milks was performed over 15 days of storage. None of the sample milks packaged in white PETE bottles developed a fishy flavor over this period regardless of exposure to light, although all samples stored in the dark were reported to have a cleaner, fresher taste. However, with milk samples stored in transparent bottles, fluorescent light exposure resulted in fishy off-flavors developing in all of the fish oil-fortified milk samples. More specifically, off-flavors were first detected on day 8 for milk containing fish oil that had been diluted 6-fold with HOSO. Subsequently, off-flavors were detected on day 11 for fish oil diluted only 3-fold with AMF, and finally on day 13 for fish oil diluted only 3-fold with POSO. Therefore, AMF and POSO fats were surprisingly more effective even when used at a lower level than HOSO oil for stabilizing fish oil against photo-oxidation by fluorescent lighting (11 and 13 days stability compared to 8 days). Taking into consideration that the fish oil was combined at twice the concentration (@ 33% by weight) with the AMF and POSO Oxidative Stabilization Fats compared to the HOSO oil (@ 17% by weight), these saturated fats are even more effective at extending shelf life (compared to HOSO) than the sensory tests indicate. These stability findings suggest that the abundance of saturated fatty acids as well as the solid nature of the AMF and POSO fat microparticles (under refrigeration) improve the stabilization of fish oil.
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Synthesis routes and methods IV

Procedure details

In a second hexane fractionation, above olein-fraction was fractionated, (3,22:1 hexane to oil ratio at -10° C.); a stearin fraction was obtained. This stearin fraction contained 60 wt % of diglycerides of which 56,7 wt % were of the SU-type. The overall yield from fractionations was 29%. A third fractionation was performed on the stearin fraction obtained (5:1 hexane to oil at 24,5° C.). The olein-fraction was collected, it contained 62 wt % of diglycerides of which 72,5 wt % were SU-diglycerides. The overall yield was 23%.
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Yield
23%

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